

5-Butyl-2-methylpyridine as a research chemical

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Butyl-2-methylpyridine

Cat. No.: B1582454

[Get Quote](#)

An In-Depth Technical Guide to **5-Butyl-2-methylpyridine** for Research & Development

Abstract: This technical guide provides a comprehensive overview of **5-Butyl-2-methylpyridine** (CAS No. 702-16-9), a substituted pyridine derivative of significant interest in chemical research and development. This document details its physicochemical properties, outlines a robust synthetic methodology based on established principles, explores its characteristic reactivity, and provides essential safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate the effective use of this versatile chemical intermediate.

Core Properties and Specifications

5-Butyl-2-methylpyridine, also known as 5-butyl-2-picoline, is an aromatic heterocyclic compound.^{[1][2]} Its structure, featuring a pyridine ring substituted with a C4 alkyl chain and a methyl group, imparts a combination of hydrophobicity from the butyl group and chemical functionality from the picoline moiety.^{[2][3]} These features make it a valuable building block in diverse synthetic applications, from pharmaceuticals to agrochemicals.^{[4][5]}

Table 1: Physicochemical Properties of 5-Butyl-2-methylpyridine

Property	Value	Source(s)
CAS Number	702-16-9	[1]
Molecular Formula	C ₁₀ H ₁₅ N	[1]
Molecular Weight	149.23 g/mol	[1]
IUPAC Name	5-butyl-2-methylpyridine	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	217.8 °C	[3]
Flash Point	85.6 °C	[3]
Density	~0.91 g/cm ³ (Predicted)	N/A
SMILES	<chem>CCCCC1=CN=C(C=C1)C</chem>	[1]
InChIKey	GSYSNSTWMPZEQK-UHFFFAOYSA-N	[1]

Synthesis and Purification

The synthesis of 5-alkyl-2-methylpyridines is classically achieved via a Chichibabin-type pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia.[6] [7] While a specific published procedure for **5-butyl-2-methylpyridine** is not readily available, a reliable protocol can be extrapolated from the well-documented synthesis of its close analog, 5-ethyl-2-methylpyridine.[6] The proposed synthesis involves the condensation of an appropriate C4 aldehyde source with a C2 aldehyde source and ammonia under heat and pressure.

Proposed Synthetic Protocol: Chichibabin-Type Condensation

This protocol is an adapted method based on the established synthesis of 5-ethyl-2-methylpyridine.[6] The core principle is the reaction of valeraldehyde (pentanal, a C5 source which can fragment/rearrange) or a related C4 synthon with acetaldehyde (or its trimer, paraldehyde) and ammonia.

Materials:

- Valeraldehyde (or related C4 aldehyde source)
- Paraldehyde (trimer of acetaldehyde)
- Aqueous Ammonium Hydroxide (28%)
- Ammonium Acetate (catalyst)
- Chloroform
- Anhydrous Sodium Sulfate
- High-pressure steel reaction vessel (autoclave)
- Fractional distillation apparatus

Step-by-Step Methodology:

- **Vessel Charging:** In a 2-L steel autoclave equipped with mechanical stirring, charge the vessel with 28% aqueous ammonium hydroxide, paraldehyde, the C4 aldehyde source (e.g., valeraldehyde), and a catalytic amount of ammonium acetate. The molar ratios should be optimized but can be initiated based on literature for similar reactions.[6]
- **Reaction Execution:** Seal the reaction vessel. Heat the mixture to approximately 230 °C with continuous agitation. Maintain this temperature for 1-2 hours. The high temperature and pressure are necessary to drive the complex series of condensation and dehydrogenation reactions that form the pyridine ring.
- **Work-up and Extraction:** Allow the autoclave to cool completely to room temperature before opening. Transfer the reaction mixture to a separatory funnel. The mixture will likely have separated into two layers. Separate the layers.
- **Solvent Extraction:** Extract the aqueous layer with three portions of chloroform. Combine these extracts with the original organic layer. The use of chloroform ensures the recovery of the relatively nonpolar product from the aqueous phase.

- **Drying and Concentration:** Dry the combined organic solution over anhydrous sodium sulfate to remove residual water. Filter the drying agent and remove the chloroform solvent by rotary evaporation.
- **Purification via Fractional Distillation:** The final, critical step is the purification of the crude product. Perform fractional distillation under reduced pressure. This is essential to separate the target **5-butyl-2-methylpyridine** from unreacted starting materials, water, and other pyridine byproducts (e.g., 2-picoline, other alkylated pyridines). The expected boiling point is ~218 °C at atmospheric pressure, so an appropriate vacuum should be applied to lower the boiling point to a more manageable temperature (e.g., <150 °C).[3]
- **Validation:** The purity of the collected fractions should be assessed by Gas Chromatography (GC) and the identity confirmed by spectroscopic methods as detailed in Section 3.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of synthesized **5-butyl-2-methylpyridine** is crucial. The following data, based on database entries and analysis of analogous structures, serves as a benchmark for characterization.[1][8]

Table 2: Expected Spectroscopic Data

Technique	Expected Features
^1H NMR	Pyridine Ring Protons: 3 distinct aromatic signals (doublet, doublet of doublets, and a singlet/narrow doublet) between δ 7.0-8.3 ppm. Butyl Chain: Signals between δ 0.9-2.6 ppm, including a triplet for the terminal CH_3 , two multiplets for the internal CH_2 groups, and a triplet for the CH_2 group attached to the ring. Methyl Group: A sharp singlet around δ 2.5 ppm.
^{13}C NMR	Pyridine Ring Carbons: 5 signals in the aromatic region (δ 120-160 ppm). Butyl Chain: 4 distinct aliphatic signals (δ 14-35 ppm). Methyl Group: 1 aliphatic signal around δ 24 ppm.
Mass Spec (EI)	Molecular Ion (M^+): A clear peak at $m/z = 149$. Key Fragment: A prominent peak at $m/z = 106$, corresponding to the loss of a propyl radical ($\text{C}_3\text{H}_7^\bullet$) via benzylic cleavage, which is a characteristic fragmentation pattern for alkylpyridines. [1]
FT-IR	C-H stretching (aliphatic) just below 3000 cm^{-1} ; C=C and C=N stretching in the $1450\text{-}1600\text{ cm}^{-1}$ region; C-H bending modes in the $700\text{-}900\text{ cm}^{-1}$ region.

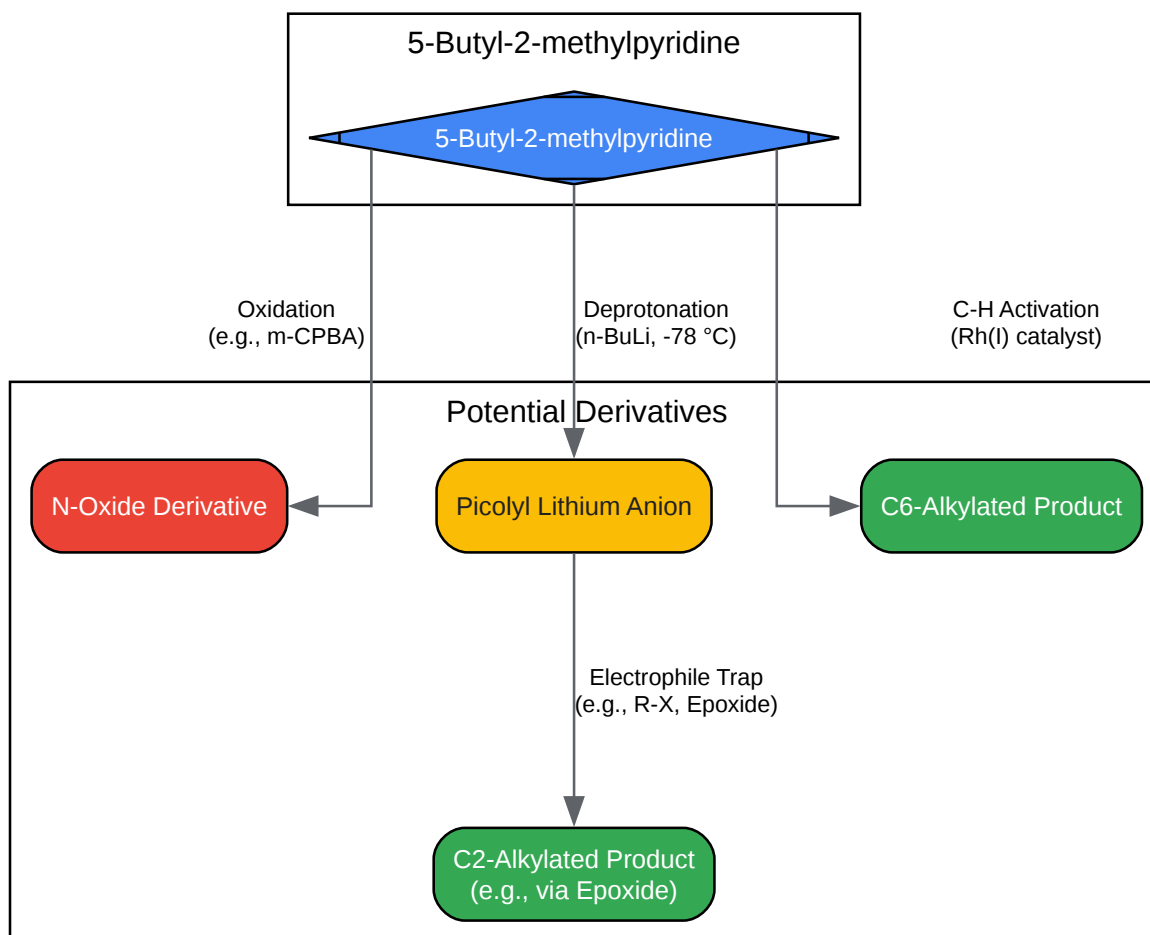
Chemical Reactivity and Derivatization

The reactivity of **5-butyl-2-methylpyridine** is dictated by three primary sites: the basic nitrogen atom, the acidic α -methyl group, and the aromatic pyridine ring.

- **N-Centered Reactivity:** The lone pair on the nitrogen atom imparts basicity and nucleophilicity. It readily forms salts with acids and can be alkylated or oxidized to form N-oxides. This inherent nucleophilicity can sometimes compete with other desired reactions, a factor that must be considered in synthetic design.[\[9\]](#)

- **α-Methyl Group Acidity:** The methyl group at the 2-position is significantly more acidic ($pK_a \approx 34$ in DMSO) than a standard alkane C-H bond.^{[2][10]} This is due to the ability of the electron-withdrawing pyridine ring to stabilize the resulting carbanion (the picolyl anion). Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can quantitatively deprotonate this position at low temperatures (-78 °C).^{[2][10]} The resulting deep red picolyl lithium species is a powerful carbon nucleophile, enabling a wide range of derivatization reactions.
 - **Alkylation:** Reaction with alkyl halides or epoxides to form longer carbon chains at the 2-position.^{[2][11]}
 - **Aldol-type Reactions:** Reaction with aldehydes and ketones to form β-hydroxy pyridine derivatives.
- **Pyridine Ring Substitution:**
 - **Electrophilic Aromatic Substitution (EAS):** The pyridine ring is electron-deficient and generally resistant to EAS (e.g., nitration, halogenation). The electron-donating butyl group provides slight activation, but harsh conditions are typically still required, and substitution patterns can be complex.
 - **Nucleophilic Aromatic Substitution (NAS):** NAS is more favorable, especially with a leaving group present, but is not a primary reactivity pathway for this specific molecule.
 - **C-H Activation:** Modern transition-metal catalysis (e.g., using Rhodium or Ruthenium) can enable direct C-H functionalization, typically at the C6 position ortho to the nitrogen, to introduce new alkyl or aryl groups.^[3]

Diagram 1: Key Reactivity Pathways



[Click to download full resolution via product page](#)

Caption: Key reaction sites and potential derivatizations of **5-butyl-2-methylpyridine**.

Safety, Handling, and Toxicology

While a specific, comprehensive toxicological profile for **5-butyl-2-methylpyridine** is not widely published, data from structurally analogous compounds like 2-methylpyridine (2-picoline) provide a strong basis for assessing its hazards. All work should be conducted under the assumption that this compound shares these hazardous properties.

GHS Hazard Classification (Anticipated):

- Flammable Liquid: Category 3 (H226: Flammable liquid and vapour).

- Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302, H332, H311).
- Skin Corrosion/Irritation: May cause skin irritation or severe burns (H314/H315).
- Eye Damage: Causes serious eye damage (H318).
- Target Organ Toxicity: May cause respiratory irritation (H335).

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[\[2\]](#)
- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.
- Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a respirator with an appropriate organic vapor cartridge.

Storage and Disposal:

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[\[12\]](#)
- Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow to enter drains or waterways.

References

- Chem-Impex. (n.d.). 5-Butyl-2-methyl-pyridine. Retrieved from Chem-Impex International. [Link: <https://www.chemimpex.com/products/5-butyl-2-methyl-pyridine>]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69704, **5-Butyl-2-methylpyridine**. Retrieved from PubChem. [Link: <https://pubchem.ncbi.nlm.nih.gov/compound/69704>]
- Biosynth. (n.d.). 5-Butyl-2-methyl-pyridine | 702-16-9 | FB52373. Retrieved from Biosynth. [Link: <https://www.biosynth.com/p/FB52373/5-butyl-2-methyl-pyridine>]

- CymitQuimica. (n.d.). CAS 702-16-9: **5-Butyl-2-methylpyridine**. Retrieved from CymitQuimica. [Link: <https://www.cymitquimica.com/cas/702-16-9>]
- Lange, M., Alistratov, N., & Vilotijevic, I. (2024). Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles. *Organic & Biomolecular Chemistry*. [Link: <https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01063a>]
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylpyridine. Retrieved from Sigma-Aldrich. [Link: <https://www.sigmaaldrich.com/US/en/sds/aldrich/109835>]
- Smith, A. P., Savage, S. A., Love, J. C., & Fraser, C. L. (2002). SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE. *Organic Syntheses*, 78, 51. [Link: <http://www.orgsyn.org/demo.aspx?prep=v78p0051>]
- Fisher Scientific. (2024). Safety Data Sheet: 5-Hydroxy-2-methylpyridine. Retrieved from Fisher Scientific. [Link: <https://www.fishersci.com/sds?productName=AC157150050>]
- Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-ETHYL-2-METHYLPYRIDINE (2-Picoline, 5-ethyl-). *Organic Syntheses*, 30, 41. [Link: <http://www.orgsyn.org/demo.aspx?prep=cv4p0459>]
- Biosynth. (n.d.). **5-Butyl-2-methylpyridine** | 702-16-9 | B-9500. Retrieved from Biosynth. [Link: <https://www.biosynth.com/p/B-9500/5-butyl-2-methylpyridine>]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(5-Methylhexyl)pyridine. Retrieved from BenchChem. [Link: <https://www.benchchem.com/technical-guides/synthesis-of-2-5-methylhexyl-pyridine>]
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Methylpyridine. Retrieved from Sigma-Aldrich. [Link: <https://www.sigmaaldrich.com/US/en/sds/aldrich/131490>]
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 5-Cyano-2-picoline and Other Picoline Derivatives. Retrieved from BenchChem. [Link: <https://www.benchchem.com/technical-guides/reactivity-of-5-cyano-2-picoline>]
- ChemSynthesis. (n.d.). **5-butyl-2-methylpyridine**. Retrieved from ChemSynthesis. [Link: <https://www.chemsynthesis.com/base/chemical-structure-28098.html>]
- Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from Wikipedia. [Link: <https://en.wikipedia.org/wiki/2-Methylpyridine>]
- Santa Cruz Biotechnology. (n.d.). **5-Butyl-2-methylpyridine** | CAS 702-16-9. Retrieved from Santa Cruz Biotechnology. [Link: <https://www.scbt.com/p/5-butyl-2-methylpyridine-702-16-9>]
- Tan, K. L., Bergman, R. G., & Ellman, J. A. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. *Journal of the American Chemical Society*, 129(21), 6394–6395. [Link: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2553483/>]
- SpectraBase. (n.d.). 5-Ethyl-2-methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link: <https://spectrabase.com/spectrum/9fWvtLXSzbH>]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0061888). Retrieved from HMDB. [Link: https://hmdb.ca/spectra/nmr_one_d/11380]
- Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from Wikipedia. [Link: <https://en.wikipedia.org/wiki/5-Ethyl-2-methylpyridine>]
- PubChem. (n.d.). 5-Ethyl-2-methylpyridine | C₈H₁₁N | CID 7728. Retrieved from PubChem. [Link: <https://pubchem.ncbi.nlm.nih.gov/compound/7728>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Butyl-2-methylpyridine | C₁₀H₁₅N | CID 69704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyl lithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-BUTYL-2-METHYL-PYRIDINE - Safety Data Sheet [chemicalbook.com]
- 5. 5-Butyl-2-methylpyridine | 702-16-9 | B-9500 | Biosynth [biosynth.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01063A [pubs.rsc.org]
- 10. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Butyl-2-methylpyridine as a research chemical]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1582454#5-butyl-2-methylpyridine-as-a-research-chemical>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com